2-(Dicyclohexylphosphino)-2'-isopropylbiphenyl
Overview
Description
2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl is a phosphine ligand known for its application in asymmetric catalysis due to its P-chiral center and rigid structure, which enhances enantioselectivity. This compound, commonly referred to as Ruphos, has a molecular formula of C30H43O2P and a molecular weight of 466.6 g/mol . It is characterized by a biphenyl backbone substituted with isopropoxy groups at the 2’ and 6’ positions and a dicyclohexylphosphino group at the 2 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl involves several steps. One common method includes the reaction of 2-bromoacetophenone with phenylhydrazine in the presence of phosphoric acid, followed by the addition of polyphosphoric acid. The mixture is then heated to 120°C under an air atmosphere. The resulting product is purified through column chromatography using a silica gel and ethyl acetate-hexane mixture .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity 2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl .
Chemical Reactions Analysis
Types of Reactions
2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It participates in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and transition metals like palladium for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various metal complexes that are used in catalytic processes .
Scientific Research Applications
2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl is widely used in scientific research due to its unique properties:
Biology: Its role in catalysis makes it valuable in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is employed in the production of fine chemicals and materials due to its catalytic properties.
Mechanism of Action
The mechanism by which 2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl exerts its effects involves its coordination to transition metals, forming complexes that act as catalysts in various reactions. The P-chiral center and rigid structure of the ligand enhance the enantioselectivity of these catalytic processes. The molecular targets include transition metals such as palladium, which facilitate the formation of metal-ligand complexes .
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl (XPhos): Known for its application in palladium-catalyzed cross-coupling reactions.
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl (RuPhos): Similar to Ruphos but with different substituents, used in asymmetric catalysis.
Uniqueness
2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl is unique due to its specific substitution pattern and P-chiral center, which provide enhanced enantioselectivity and stability in catalytic reactions compared to other similar compounds .
Properties
IUPAC Name |
dicyclohexyl-[2-(2-propan-2-ylphenyl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37P/c1-21(2)24-17-9-10-18-25(24)26-19-11-12-20-27(26)28(22-13-5-3-6-14-22)23-15-7-4-8-16-23/h9-12,17-23H,3-8,13-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWWLQRSCJJOIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633769 | |
Record name | Dicyclohexyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251320-85-1 | |
Record name | Dicyclohexyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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